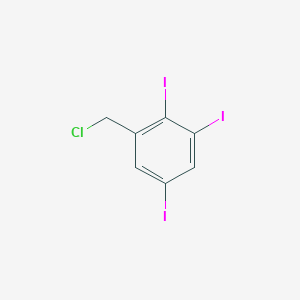2,3,5-Triiodobenzyl chloride
CAS No.:
Cat. No.: VC14150239
Molecular Formula: C7H4ClI3
Molecular Weight: 504.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H4ClI3 |
|---|---|
| Molecular Weight | 504.27 g/mol |
| IUPAC Name | 1-(chloromethyl)-2,3,5-triiodobenzene |
| Standard InChI | InChI=1S/C7H4ClI3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 |
| Standard InChI Key | WZGOFKOFANWXMX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1CCl)I)I)I |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 2,3,5-triiodobenzoyl chloride, reflects its benzoyl chloride backbone substituted with iodine atoms at the 2nd, 3rd, and 5th positions (Figure 1) . The planar aromatic ring creates significant steric hindrance due to the bulky iodine substituents, which influence its reactivity in nucleophilic acyl substitution reactions. The InChIKey (QGSBFOJSKVVSPS-UHFFFAOYSA-N) and SMILES notation (C1=C(C=C(C(=C1C(=O)Cl)I)I)I) provide unambiguous identifiers for computational modeling .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 518.25 g/mol | |
| Density | 2.846 g/cm³ | |
| CAS Registry Number | 42860-33-3 |
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the carbonyl chloride group ( in ) and iodine-substituted aromatic protons ( in ) . Mass spectrometry (MS) exhibits a parent ion peak at m/z 518.25, consistent with its molecular weight, and fragment ions corresponding to sequential loss of iodine atoms .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via chlorination of 2,3,5-triiodobenzoic acid using thionyl chloride () under anhydrous conditions:
Reaction conditions typically involve refluxing in dichloromethane at 60–80°C for 4–6 hours, yielding >85% purity. Purification via vacuum distillation removes residual thionyl chloride and by-products.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance yield and safety. Key challenges include managing exothermic reactions and hydrogen chloride emissions, which necessitate scrubbers and closed-loop systems. Advanced crystallization techniques using heptane/ethyl acetate mixtures achieve >99% purity for pharmaceutical applications.
Physicochemical Properties and Reactivity
Thermal Stability
Differential scanning calorimetry (DSC) shows a decomposition onset at 210°C, with exothermic peaks indicating iodine release. The compound is hygroscopic and requires storage under inert atmospheres to prevent hydrolysis to 2,3,5-triiodobenzoic acid.
Solubility Profile
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Dichloromethane | 45.2 |
| Ethanol | 3.8 |
| Water | <0.1 |
Limited aqueous solubility restricts its use to non-polar reaction media, though micellar encapsulation strategies have been explored for biomedical applications.
Applications in Organic Synthesis and Medicine
Acylating Agent
The electron-withdrawing iodine atoms activate the carbonyl group, facilitating nucleophilic substitutions with amines and alcohols to form amides and esters . For example, reaction with ethanolamine produces 2,3,5-triiodobenzamide, a precursor to X-ray contrast agents.
Radiopaque Polymers
Copolymerization with methyl methacrylate yields iodinated polymethacrylates used in medical imaging catheters and stents. These polymers exhibit radiopacity comparable to barium sulfate while retaining mechanical flexibility.
Comparative Analysis with Related Compounds
Table 2: Comparison of Iodinated Benzoyl Chlorides
| Compound | Substitution Pattern | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| 2,3,5-Triiodobenzoyl chloride | 2,3,5-I₃ | 518.25 | Radiocontrast agents |
| 3,4,5-Triiodobenzoyl chloride | 3,4,5-I₃ | 518.25 | Polymer crosslinking |
| 2,4,6-Triiodobenzoyl chloride | 2,4,6-I₃ | 518.25 | Catalytic intermediates |
The 2,3,5-isomer’s asymmetrical substitution enhances solubility in organic solvents compared to symmetrical analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume